Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate is a synthetic organic compound with the molecular formula C16H14F3NO3S and a molecular weight of 357.35 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to a carbon-centered radical intermediate.
Coupling with Benzoate Ester: The final step involves coupling the thiophene derivative with a benzoate ester under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoroethyl group contribute to its biological activity by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting signal transduction pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as suprofen and articaine, which have similar structural features and biological activities.
Trifluoroethyl Compounds: Such as trifluoromethylated pharmaceuticals, which share the trifluoroethyl group and its associated properties.
Uniqueness
Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate is unique due to its combination of a thiophene ring, trifluoroethyl group, and benzoate ester, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 4-((thiophen-3-ylmethyl)(2,2,2-trifluoroethyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanism of action, and various biological activities supported by case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₆H₁₄F₃NO₃S
- Molecular Weight : 357.3 g/mol
- CAS Number : 1235236-45-9
The compound features a benzoate moiety, a thiophene ring, and a trifluoroethyl group, which contribute to its biological activity by interacting with various molecular targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiophene Derivative : A condensation reaction involving sulfur and an α-methylene carbonyl compound.
- Introduction of Trifluoroethyl Group : Achieved through radical trifluoromethylation.
- Coupling with Benzoate Ester : Final coupling to form the desired product under specific reaction conditions .
The biological activity of this compound can be attributed to its ability to:
- Bind to Enzymes : Modulating enzyme activity that may be involved in disease processes.
- Interact with Receptors : Affecting signal transduction pathways.
- Modulate Gene Expression : Influencing genes associated with various biological functions and diseases .
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds in related studies have shown inhibition of non-small cell lung carcinoma cell lines (A549 and NCI-H23), with IC₅₀ values ranging from 1.48 to 68.9 µM .
Anti-inflammatory Effects
Compounds containing thiophene rings are often evaluated for anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune responses.
Antimicrobial Activity
Similar compounds have demonstrated antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against various pathogens in vitro .
Case Studies and Research Findings
Study | Findings |
---|---|
Study A | Demonstrated significant anticancer activity in A549 cell lines with IC₅₀ values indicating strong growth inhibition. |
Study B | Reported anti-inflammatory effects through modulation of cytokine release in vitro. |
Study C | Showed antimicrobial activity against multiple bacterial strains with varying degrees of effectiveness. |
Properties
IUPAC Name |
methyl 4-[thiophen-3-ylmethyl(2,2,2-trifluoroethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-23-15(22)13-4-2-12(3-5-13)14(21)20(10-16(17,18)19)8-11-6-7-24-9-11/h2-7,9H,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJOAIQWWDUDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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